![molecular formula C32H30O4 B14135060 2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes phenylethynyl groups and tetrahydropyran rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) typically involves multiple steps. One common method includes the reaction of 2,5-dibromoterephthalic acid with phenylacetylene under Sonogashira coupling conditions to form 2,5-bis(phenylethynyl)terephthalic acid. This intermediate is then reacted with tetrahydropyran-2-ol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tetrahydropyran rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydro derivatives.
科学研究应用
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
作用机制
The mechanism of action of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) involves its interaction with molecular targets through its phenylethynyl and tetrahydropyran groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-furan): Similar structure but with furan rings instead of tetrahydropyran rings.
2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-thiopyran): Contains thiopyran rings instead of tetrahydropyran rings.
Uniqueness
The uniqueness of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) lies in its combination of phenylethynyl groups and tetrahydropyran rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C32H30O4 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
2-[4-(oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane |
InChI |
InChI=1S/C32H30O4/c1-3-11-25(12-4-1)17-19-27-23-30(36-32-16-8-10-22-34-32)28(20-18-26-13-5-2-6-14-26)24-29(27)35-31-15-7-9-21-33-31/h1-6,11-14,23-24,31-32H,7-10,15-16,21-22H2 |
InChI 键 |
FCSDYECDNJLWAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2C#CC3=CC=CC=C3)OC4CCCCO4)C#CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

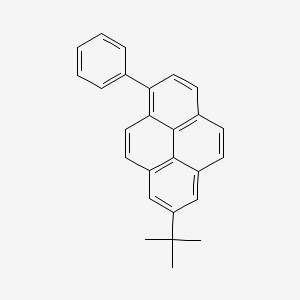
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
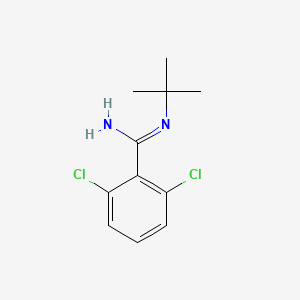
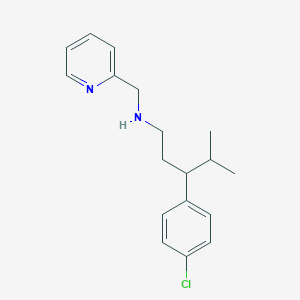
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

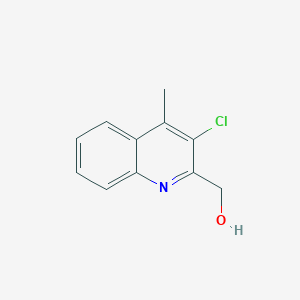
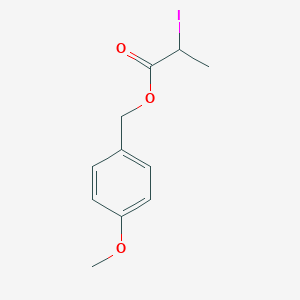
![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

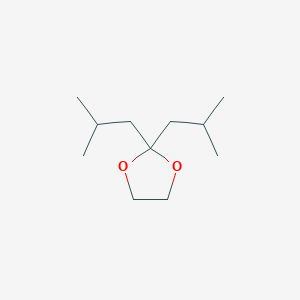
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
